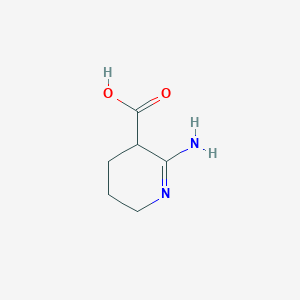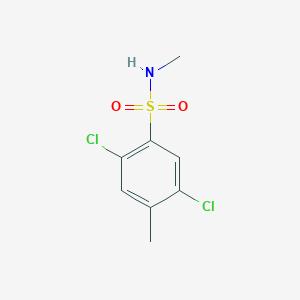
2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide is an organic compound with significant applications in various scientific fields. It is characterized by the presence of two chlorine atoms, two methyl groups, and a sulfonamide group attached to a benzene ring. This compound is known for its role as a phosphodiesterase (PDE) inhibitor, making it valuable in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide typically involves the chlorination of 1,4-dimethylbenzene followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The process is carried out under controlled temperatures to ensure the selective substitution of chlorine and sulfonamide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like chlorine gas, bromine, and nitric acid are used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include chlorinated, brominated, or nitrated derivatives.
Nucleophilic Substitution: Products include substituted amines or thiols.
Oxidation and Reduction: Products include sulfonic acids or amines.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of cyclic AMP and cyclic GMP. This modulation of cellular signaling pathways affects various physiological processes, including smooth muscle relaxation, inflammation, and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide: Another PDE inhibitor with similar structural features.
1,4-Dichloro-2,5-dimethylbenzene: Lacks the sulfonamide group but shares the dichloro and dimethyl substitutions.
Uniqueness
2,5-Dichloro-N,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of chlorine, methyl, and sulfonamide groups, which confer distinct chemical and biological properties. Its role as a PDE inhibitor sets it apart from other similar compounds, making it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H9Cl2NO2S |
|---|---|
Molekulargewicht |
254.13 g/mol |
IUPAC-Name |
2,5-dichloro-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-5-3-7(10)8(4-6(5)9)14(12,13)11-2/h3-4,11H,1-2H3 |
InChI-Schlüssel |
VAKAJXUTSTWLJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


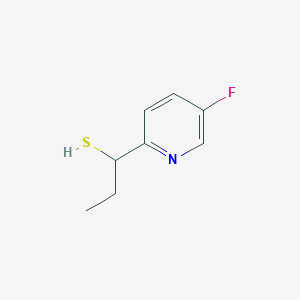
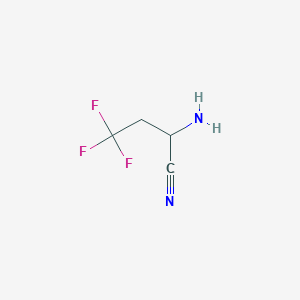
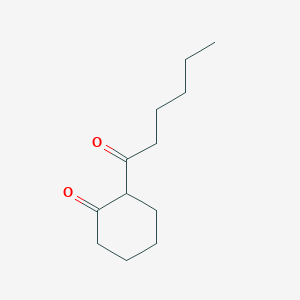
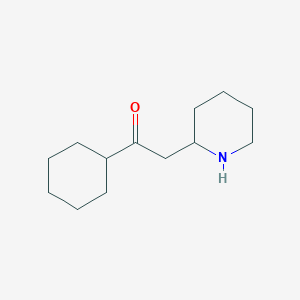
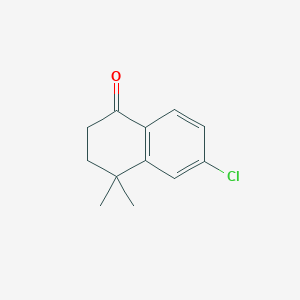
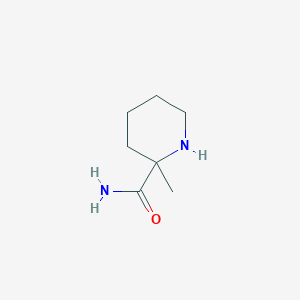
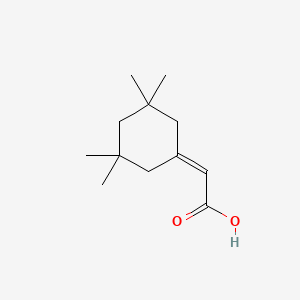
![2,7-Diethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13304932.png)


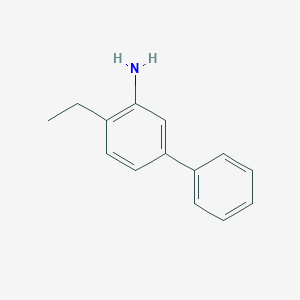

![N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13304973.png)
